Ethyl 4-methyloctanoate
Overview
Description
Tranylcypromine Hydrochloride is a monoamine oxidase inhibitor used primarily in the treatment of major depressive disorder. It is a propylamine formed from the cyclization of the side chain of amphetamine. This compound is effective in treating major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .
Mechanism of Action
Target of Action
Ethyl 4-methyloctanoate is primarily identified as an insect pheromone . It is specifically recognized as a male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros . The primary targets of this compound are both male and female beetles of the same species .
Mode of Action
The compound interacts with its targets by eliciting a strong electroantennogram response . This means that when the beetles encounter this compound, it triggers an electrical response in their antennae, which is a key part of their olfactory system. This response leads to the attraction of both male and female beetles .
Biochemical Pathways
It is known that the compound plays a crucial role in the signaling and communication among beetles, particularly in aggregation behavior . The compound’s influence on these behaviors suggests that it may affect neurological pathways related to olfaction and behavior.
Result of Action
The primary result of this compound’s action is the aggregation of Oryctes rhinoceros beetles . When released, the compound attracts both male and female beetles, leading to their gathering in a particular location . This aggregation behavior is crucial for various aspects of the beetles’ life cycle, including mating.
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyloctanoate is known to interact with various biomolecules. It is primarily recognized as an insect pheromone, indicating that it interacts with olfactory receptors in insects
Cellular Effects
It is known to elicit a strong electroantennogram response from both male and female insects, suggesting that it influences cell signaling pathways related to olfaction .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an insect pheromone. It is likely to bind to olfactory receptors in insects, triggering a signal transduction pathway that influences behavior
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. For instance, it was observed that only after five months were significant quantities of this compound produced by male insects . This suggests that the compound has a long-term effect on cellular function in these organisms.
Dosage Effects in Animal Models
It is known that the compound is highly attractive to insects when used in field trapping experiments
Metabolic Pathways
Given its role as an insect pheromone, it is likely metabolized and broken down by enzymes in the insect’s olfactory system
Transport and Distribution
As an insect pheromone, it is likely transported through the air and distributed throughout the environment, where it can be detected by insects .
Subcellular Localization
Given its role as an insect pheromone, it is likely to interact with olfactory receptors located on the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Tranylcypromine Hydrochloride is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine .
Industrial Production Methods: The industrial production of Tranylcypromine Hydrochloride involves the synthesis of the cyclopropane ring followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Tranylcypromine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Can involve nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield primary or secondary amines .
Scientific Research Applications
Tranylcypromine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on enzyme activity and neurotransmitter levels.
Medicine: Primarily used as an antidepressant in the treatment of major depressive disorder and other mood disorders.
Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Comparison with Similar Compounds
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A hydrazine derivative and monoamine oxidase inhibitor.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.
Uniqueness: Tranylcypromine Hydrochloride is unique due to its rapid onset of activity and its non-hydrazine structure, which differentiates it from other monoamine oxidase inhibitors like phenelzine and isocarboxazid. Additionally, its ability to act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses further distinguishes it from similar compounds .
Properties
IUPAC Name |
ethyl 4-methyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARNRCIGKRBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971583 | |
Record name | Ethyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56196-53-3 | |
Record name | Oryctalure | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oryctalure | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methyloctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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